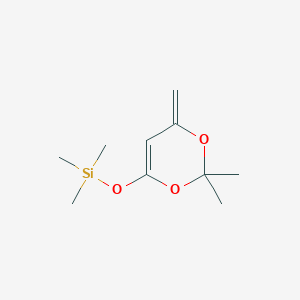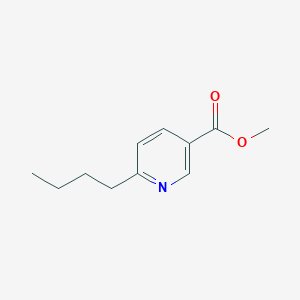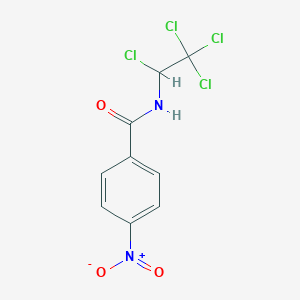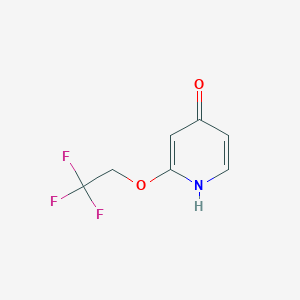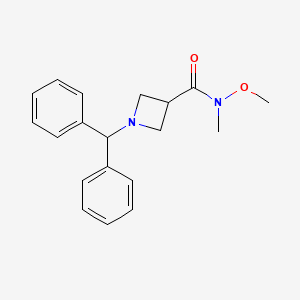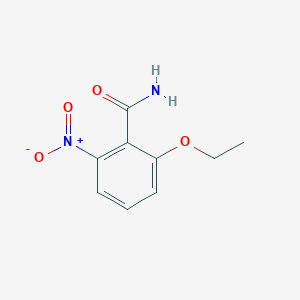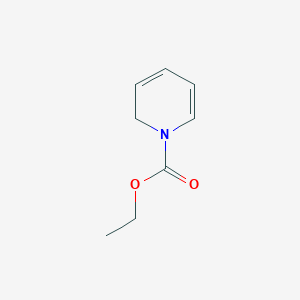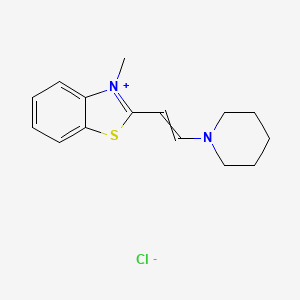
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride: is a chemical compound with the molecular formula C15H19ClN2S and a molecular weight of 294.84 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with a piperidinovinyl group and a methyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride typically involves the reaction of 2-methylbenzothiazole with 2-piperidinovinyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides , while reduction may produce benzothiazole derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential biological activity . It may be used in the development of bioactive molecules and pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be employed in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Methylbenzothiazole
- 2-Piperidinovinyl chloride
- Benzothiazole derivatives
Uniqueness: 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is unique due to its specific structural features and chemical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity , making it valuable for various research applications .
Properties
CAS No. |
63512-55-0 |
|---|---|
Molecular Formula |
C15H19ClN2S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
3-methyl-2-(2-piperidin-1-ylethenyl)-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C15H19N2S.ClH/c1-16-13-7-3-4-8-14(13)18-15(16)9-12-17-10-5-2-6-11-17;/h3-4,7-9,12H,2,5-6,10-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
IISUOAKTJZTCTI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CN3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)

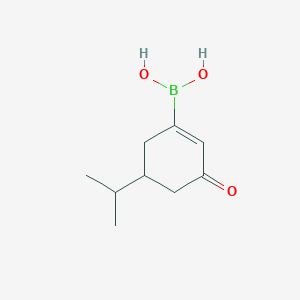

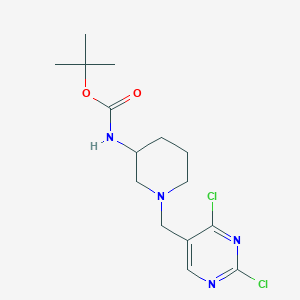
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
